3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide
Description
3-[1-(4-Chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide is a heterocyclic compound featuring a pyridazinone core (4-oxopyridazin-3-yl) linked to a pyrazole-carboxamide scaffold. The pyridazinone ring is substituted with a 4-chlorophenyl group at position 1, while the pyrazole moiety is N-phenyl-substituted. The 4-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the carboxamide moiety could participate in hydrogen bonding with biological targets.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-14-6-8-16(9-7-14)25-13-11-18(27)19(24-25)17-10-12-26(23-17)20(28)22-15-4-2-1-3-5-15/h1-13H,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVHRMDTNQYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway .
Comparison with Similar Compounds
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structural Features : Contains a pyrazole ring with a 3-chlorophenylsulfanyl group, trifluoromethyl substituent, and aldehyde functional group.
- Comparison: The absence of a pyridazinone ring and the presence of a sulfanyl group distinguish this compound. The trifluoromethyl group increases lipophilicity (higher logP) compared to the target compound’s carboxamide .
- Implications : Sulfanyl groups may confer redox activity, while the aldehyde could react with nucleophiles in biological systems.
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
- Structural Features: Shares a pyridazinone-carboxamide backbone but includes trifluoromethyl groups at positions 4 (pyridazinone) and 4-phenyl.
- The target compound lacks these groups, favoring a balance between solubility and binding affinity .
1-(3-Chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide
- Structural Features : Pyrazole-carboxamide with a meta-chlorophenyl and trifluoromethyl group.
- Comparison : The meta-chlorophenyl substitution (vs. para in the target compound) alters steric and electronic interactions. Trifluoromethyl groups may increase metabolic stability but reduce polar surface area .
Physicochemical Properties (Inferred)
Notes:
- Trifluoromethyl (CF₃) groups increase logP by ~0.5–1.0 per substituent.
- Para-substituted chlorophenyl groups may improve target binding vs. meta-substituted analogs due to reduced steric hindrance .
Biological Activity
3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of various substituted pyrazoles and pyridazines. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Core : The initial step involves creating a pyrazole derivative through the reaction of hydrazine with appropriate carbonyl compounds.
- Pyridazine Integration : The pyrazole is then reacted with a pyridazine derivative, often involving coupling reactions that introduce the 4-chlorophenyl group.
- Final Carboxamide Formation : The compound is completed by forming the carboxamide functional group, which enhances its biological activity.
Antifungal and Antitubercular Properties
Research indicates that derivatives of this compound exhibit significant antifungal and antitubercular activities. A study highlighted that certain compounds within this class showed promising results against various pathogenic fungi and Mycobacterium tuberculosis H37Rv. Specifically, compounds with a core pyrazole scaffold demonstrated enhanced efficacy in inhibiting fungal growth and bacterial replication .
| Compound | Activity | Pathogen |
|---|---|---|
| This compound | Antifungal | Candida albicans, Aspergillus niger |
| This compound | Antitubercular | Mycobacterium tuberculosis H37Rv |
Analgesic and Anti-inflammatory Activities
In vivo studies have also assessed the analgesic and anti-inflammatory effects of this compound. A hybrid molecule derived from antipyrine and pyridazinone was evaluated for these activities, showing significant pain relief in animal models .
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for pathogen survival or inflammation processes. For instance, it may interfere with fungal cell wall synthesis or inhibit mycobacterial cell division.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with chronic fungal infections reported a 70% improvement rate when treated with derivatives similar to this compound.
- Case Study 2 : In an experimental model for tuberculosis, administration of this compound led to a significant reduction in bacterial load compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
